1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
CAS No.: 2247107-84-0
Cat. No.: VC6176123
Molecular Formula: C7H10N2O
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile - 2247107-84-0](/images/structure/VC6176123.png)
Specification
CAS No. | 2247107-84-0 |
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Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 |
IUPAC Name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Standard InChI | InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2 |
Standard InChI Key | ZTUDNPLPRFPOQQ-UHFFFAOYSA-N |
SMILES | C1C2(CC1(OC2)CN)C#N |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Functional Groups
The core structure of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is defined by a bicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising two fused rings: a three-membered oxabicyclo ring and a four-membered carbocycle . The "2-oxa" designation indicates the presence of an oxygen atom within the smaller ring, while the "1-aminomethyl" and "4-carbonitrile" groups occupy distinct positions on the larger ring . This arrangement imposes significant steric constraints, influencing both the compound’s reactivity and conformational stability.
The aminomethyl group (–CH2NH2) introduces a primary amine functionality, enabling participation in hydrogen bonding and nucleophilic reactions. Conversely, the carbonitrile group (–CN) contributes electron-withdrawing characteristics, enhancing the compound’s polarity and potential for dipole-dipole interactions . Molecular modeling suggests that the juxtaposition of these groups creates a polarized electronic environment, which may facilitate interactions with biological targets or catalytic surfaces .
Molecular Formula and Physicochemical Properties
The molecular formula of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is C7H9N2O, corresponding to a molecular weight of 151.16 g/mol . Key physicochemical parameters, inferred from structurally related compounds, include:
The relatively low LogP value suggests moderate hydrophilicity, likely due to the oxygen and nitrile groups. This property may enhance solubility in polar aprotic solvents, a trait advantageous for synthetic applications .
Synthesis and Manufacturing
Photochemical Cyclization Strategies
The synthesis of bicyclo[2.1.1]hexane derivatives often relies on photochemical [2+2] cycloaddition reactions, leveraging ultraviolet light to induce ring formation . For 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile, a plausible pathway involves:
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Precursor Preparation: Starting with a suitably functionalized cyclohexene derivative, such as a methylenecyclobutanecarboxylate, to establish the bicyclic backbone .
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Oxabicyclo Formation: Photoirradiation of the precursor in the presence of a sensitizer (e.g., acetone) to promote [2+2] cycloaddition, forming the strained oxabicyclo[2.1.1]hexane core.
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Functional Group Introduction: Sequential reactions to install the aminomethyl and carbonitrile groups. For example, reductive amination could introduce the –CH2NH2 moiety, while a cyanation reaction (e.g., using KCN or CuCN) would add the nitrile group .
AstaTech Inc. reports the commercial availability of this compound at 95% purity, synthesized via optimized large-scale protocols (CAS 2247107-84-0) . Industrial production likely employs continuous-flow photochemical reactors to enhance yield and scalability, as demonstrated in related bicyclic systems .
Challenges in Stereochemical Control
The strained geometry of the bicyclo[2.1.1]hexane framework complicates stereochemical outcomes during synthesis. Computational studies indicate that ring strain (estimated at ~30 kcal/mol) predisposes the molecule to racemization under basic or high-temperature conditions . Mitigation strategies include:
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Low-Temperature Reactions: Conducting functionalization steps at or below 0°C to minimize epimerization .
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Protective Group Chemistry: Temporarily masking the amine group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during synthesis .
Industrial and Research Applications
Chemical Synthesis
The compound’s dual functionality (–NH2 and –CN) makes it a versatile building block for:
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Heterocyclic Chemistry: Serving as a precursor to imidazoles or triazoles via cycloaddition reactions with nitriles .
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Polymer Science: Incorporating into specialty polymers to enhance thermal stability or solubility .
Material Science
The strained bicyclic framework could impart unique mechanical properties to polymers or metal-organic frameworks (MOFs), though this remains speculative without experimental data.
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